
4-Bromolevamisole
Übersicht
Beschreibung
4-Bromolevamisole is a chemical compound with the molecular formula C11H11BrN2S. It is a derivative of levamisole, a drug initially used as an anthelmintic agent but later found to have immunomodulatory and anticancer properties. The compound has gained significant attention due to its potential therapeutic and toxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromolevamisole can be synthesized through various methods. One common approach involves the bromination of levamisole. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom into the levamisole structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromolevamisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
4-Bromolevamisole serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction Reactions : It can undergo oxidation and reduction to form various derivatives.
Biology
Research has identified several biological activities associated with this compound:
- Immunomodulatory Effects : Similar to its parent compound levamisole, it enhances lymphocyte proliferation and modulates cytokine production, which may improve immune responses in therapeutic contexts.
- Antiangiogenic Activity : Studies show that this compound inhibits angiogenesis by disrupting endothelial cell signaling pathways, evidenced by its ability to induce cluster formation in human umbilical vein endothelial cells (HUVECs).
Medicine
The compound is being investigated for its potential therapeutic effects:
- Anticancer Properties : Research indicates that this compound can inhibit tumor growth in animal models. For example, doses as low as 12 mg/kg have shown significant reductions in tumor size in mice.
- Enzyme Inhibition : It has been demonstrated to effectively inhibit human alkaline phosphatase, suggesting potential applications in treating conditions with elevated enzyme levels.
Data Summary Tables
Case Studies
- Tumor Growth Inhibition Study : Animal studies demonstrated that administration of this compound at varying doses resulted in significant tumor size reduction. This highlights its potential as an anticancer agent.
- Immunomodulatory Effects Evaluation : A comparative study showed that this compound enhanced the efficacy of other immunotherapeutic agents, suggesting synergistic effects that could be beneficial in cancer treatment protocols.
- Inhibition of Alkaline Phosphatase : Research indicated that this compound effectively inhibits alkaline phosphatase activity, which could be relevant for therapeutic strategies targeting diseases associated with elevated enzyme levels.
Wirkmechanismus
The mechanism of action of 4-Bromolevamisole is similar to that of levamisole. It acts as a nicotinic acetylcholine receptor agonist, causing continued stimulation of the parasitic worm muscles, leading to paralysis . This mechanism is also believed to contribute to its immunomodulatory effects in higher organisms .
Vergleich Mit ähnlichen Verbindungen
Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.
4-Bromoanisole: Another brominated compound with different applications in synthetic chemistry.
Uniqueness: 4-Bromolevamisole is unique due to its combined properties of bromination and the biological activity of levamisole. This combination makes it a valuable compound for various research applications, particularly in the fields of medicine and chemistry.
Biologische Aktivität
4-Bromolevamisole, a derivative of the well-known anthelmintic agent levamisole, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the addition of a bromine atom at the para position of the levamisole structure. This modification enhances its biological activity compared to its parent compound. The molecular formula is CHBrNS, and its molecular weight is approximately 276.19 g/mol.
1. Antiangiogenic Activity
Research indicates that this compound exhibits significant antiangiogenic properties. In vitro studies have shown that it inhibits angiogenesis by affecting endothelial cell morphology and function. For instance, a study found that this compound induced cluster formation in human umbilical vein endothelial cells (HUVECs), which is indicative of disrupted angiogenic signaling pathways .
2. Immunomodulatory Effects
This compound also acts as an immunomodulator. It enhances lymphocyte proliferation and can modulate cytokine production, which may contribute to its therapeutic effects in cancer treatment . The compound has been shown to enhance the efficacy of other immunotherapeutic agents.
Case Studies and Experimental Data
Several studies have documented the effects of this compound on various biological systems:
- Inhibition of Alkaline Phosphatase : A comparative study demonstrated that this compound effectively inhibits human alkaline phosphatase (ALP), suggesting potential applications in treating conditions associated with elevated ALP levels .
- Tumor Growth Inhibition : Animal studies indicated that doses as low as 12 mg/kg could inhibit tumor growth in mice models, highlighting its potential as an anticancer agent .
Table: Summary of Biological Activities
Comparative Analysis with Levamisole
While levamisole has been primarily used as an anthelmintic agent, this compound shows enhanced biological activities, particularly in cancer therapy and immunomodulation. Studies comparing both compounds reveal that this compound has superior efficacy in inhibiting angiogenesis and promoting immune responses .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-Bromolevamisole with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis should follow protocols optimized for brominated heterocycles, including controlled reaction temperatures (e.g., 0–5°C for bromination steps) and inert atmospheres to prevent side reactions. Post-synthesis, validate purity (>98%) via HPLC or GC-MS . Structural confirmation requires H/C NMR and IR spectroscopy to verify bromine substitution patterns and backbone integrity. Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C), humidity (40–75% RH), and light (UV/visible). Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions . Include control batches and triplicate sampling to ensure reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Follow first-aid measures for accidental exposure: flush eyes/skin with water for 15+ minutes and seek medical evaluation . Store in airtight containers away from light and moisture, with hazard labels compliant with GHS standards .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s metabolic pathways across in vitro and in vivo models?
- Methodological Answer : Apply comparative metabolomics (LC-MS/MS) to identify species-specific enzyme interactions. Use isotopic labeling (e.g., C or C) to track metabolic intermediates. Validate findings via enzyme inhibition assays and cross-reference with genomic databases for ortholog analysis . Address discrepancies by replicating studies in standardized models (e.g., ISO-certified cell lines) .
Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Employ solubility enhancers (e.g., cyclodextrins or lipid-based carriers) for oral administration. Use LC-MS to quantify plasma concentrations over time and calculate AUC (Area Under the Curve). Compare bioavailability across formulations using crossover trials in animal models, ensuring statistical power via sample size calculators (e.g., G*Power) .
Q. How can interdisciplinary approaches (e.g., computational modeling) improve the understanding of this compound’s mechanism of action?
- Methodological Answer : Perform molecular docking studies (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target receptors like nicotinic acetylcholine subunits. Validate predictions via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Integrate omics data (transcriptomics/proteomics) to map downstream signaling pathways .
Q. Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/LC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate assumptions via residual plots and Shapiro-Wilk normality tests. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
- Methodological Answer : Implement QC/QA protocols, including Certificate of Analysis (COA) verification for each batch . Use internal standards (e.g., deuterated analogs) in LC-MS to normalize inter-batch variability. Conduct meta-analyses of historical data to identify outlier trends and refine SOPs .
Q. Literature and Reproducibility
Q. What strategies ensure rigorous literature reviews for hypothesis generation on this compound?
- Methodological Answer : Prioritize peer-reviewed journals indexed in PubMed/Scopus. Use Boolean operators (e.g., "this compound AND pharmacokinetics") in academic databases. Exclude non-academic sources (e.g., Google) to avoid bias . Critically appraise studies using tools like CONSORT for clinical trials or ARRIVE for animal studies .
Q. How can researchers enhance reproducibility when publishing this compound findings?
Eigenschaften
IUPAC Name |
(6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGAIADRJRJOY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350780 | |
Record name | AC1LEL7H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56943-06-7 | |
Record name | 4-Bromolevamisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056943067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1LEL7H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOLEVAMISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEN33FEM7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.